4-(Hydroxymethyl)pyrrolidin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(hydroxymethyl)pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c7-3-4-1-6-2-5(4)8/h4-8H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQXZHMREYHKOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
765-78-6 | |
| Record name | 4-(hydroxymethyl)pyrrolidin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 4 Hydroxymethyl Pyrrolidin 3 Ol
Historical Perspectives on Early Synthetic Approaches
The initial forays into the synthesis of 4-(hydroxymethyl)pyrrolidin-3-ol were primarily centered on producing racemic mixtures and diastereomeric combinations. These early methods laid the groundwork for the more refined stereoselective strategies that would follow.
Synthesis of Racemic and Cis/Trans Mixtures
Early synthetic routes often involved the construction of the pyrrolidine (B122466) ring from acyclic precursors, leading to mixtures of stereoisomers. One notable approach utilized the reaction between N-benzylglycinate and ethyl acrylate . This method, based on a Michael addition followed by cyclization, typically resulted in a mixture of cis and trans isomers of the corresponding pyrrolidinone precursor, which could then be reduced to the desired diol.
Another foundational method involved the use of fumaric acid methyl ester . The double Michael addition of an amine, such as benzylamine, to the diester, followed by cyclization and reduction, provided access to the pyrrolidine core. However, this route also generally produced a mixture of diastereomers, necessitating challenging separation procedures to isolate the desired trans-isomer. These early methods, while effective in producing the core structure, were hampered by a lack of stereocontrol, leading to racemic and diastereomeric mixtures that were often difficult and inefficient to resolve.
Initial Routes from Carbohydrate Precursors
To address the challenge of stereocontrol, chemists turned to the "chiral pool," utilizing naturally occurring carbohydrates as starting materials. D-glucose and D-xylose emerged as popular choices due to their inherent chirality. researchgate.net Syntheses starting from these sugars involve a series of chemical transformations to construct the pyrrolidine ring while preserving the stereochemical integrity of the starting material.
Enantioselective and Diastereoselective Synthesis Strategies
The demand for enantiomerically pure this compound for pharmaceutical applications drove the development of more sophisticated and efficient synthetic methodologies. These strategies focus on controlling the stereochemistry during the formation of the pyrrolidine ring.
Asymmetric 1,3-Dipolar Cycloaddition Reactions
Asymmetric 1,3-dipolar cycloaddition has proven to be a powerful tool for the enantioselective and diastereoselective synthesis of substituted pyrrolidines. This reaction involves the [3+2] cycloaddition of an azomethine ylide with a dipolarophile.
One successful strategy for achieving stereocontrol in 1,3-dipolar cycloadditions is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into one of the reactants to direct the stereochemical outcome of the reaction. After the desired stereocenter(s) have been established, the auxiliary can be removed.
A prominent example is the use of camphor (B46023) sultam , a well-established chiral auxiliary. In the synthesis of this compound, an α,β-unsaturated ester bearing a camphor sultam auxiliary can be reacted with an azomethine ylide. The bulky and rigid structure of the camphor sultam effectively shields one face of the double bond, forcing the incoming azomethine ylide to approach from the less hindered face. This results in a high degree of stereocontrol, leading to the formation of the desired diastereomer. The chiral auxiliary can then be cleaved to afford the enantiomerically enriched pyrrolidine derivative.
An alternative and often more efficient approach involves the use of achiral azomethine ylide precursors that react with a suitable dipolarophile to generate a crystalline intermediate. The formation of a crystalline product allows for easy purification by recrystallization, which can often lead to a single, pure diastereomer.
A key development in this area was the use of N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine as an azomethine ylide precursor. This achiral amine can be treated with a Lewis acid in the presence of a dipolarophile, such as an α,β-unsaturated ester, to generate the azomethine ylide in situ. The subsequent 1,3-dipolar cycloaddition proceeds to form a pyrrolidine product. The strategic choice of reactants and conditions can lead to the formation of a highly crystalline cycloadduct. This crystallinity is advantageous as it often allows for the selective crystallization of one diastereomer from the reaction mixture, thereby achieving high diastereomeric purity through a simple filtration and washing process. This method avoids the need for chiral auxiliaries and often provides a more direct and scalable route to the desired enantiomerically pure pyrrolidine.
Diastereomer Separation via Crystallization
The separation of diastereomers through crystallization is a powerful technique in stereoselective synthesis, often employed when a reaction produces a mixture of diastereomeric products. This method relies on the different physicochemical properties of diastereomers, such as solubility in a particular solvent system, which allows for their separation by fractional crystallization.
In the synthesis of precursors to this compound, such as those derived from 1,3-dipolar cycloaddition reactions, a mixture of diastereomers can be formed. researchgate.net For instance, the reaction between a chiral dipolarophile and an achiral ylide precursor can lead to a pair of diastereomers. These diastereomers, being distinct compounds, exhibit different crystallization behaviors. By carefully selecting the crystallization solvent and conditions (e.g., temperature, concentration), one diastereomer can be selectively precipitated from the solution, leaving the other in the mother liquor. This process can be repeated to improve the purity of the separated diastereomers. A notable application of this method was in a large-scale synthesis of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, where the diastereomeric intermediates were effectively separated by crystallization without the need for chromatography. researchgate.net
| Method | Description | Key Advantage | Reference |
| Fractional Crystallization | Separation of a mixture of diastereomers based on their differential solubility in a given solvent. | Scalable and can avoid the need for chromatographic purification. | researchgate.net |
Stereoselective Syntheses from Chiral Pool Starting Materials
The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for the synthesis of complex chiral molecules. This approach leverages the inherent chirality of these natural compounds to control the stereochemistry of the final product.
| Starting Material | Target Compound | Number of Steps | Overall Yield | Reference |
| (S)-Diethylmalate | (3S,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol | 5 | 28% | researchgate.net |
| Starting Material | Target Enantiomer | Characteristics of the Route | Reference |
| D-Glucose | (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol | Multi-step, low overall yield. | researchgate.netresearchgate.net |
| D-Xylose | Specific enantiomers | Multi-step, often low-yielding. | researchgate.net |
Chemoenzymatic Approaches and Enzyme-Catalyzed Resolutions (e.g., Lipase-Catalyzed O-Acylation/Hydrolysis)
Chemoenzymatic methods combine the selectivity of enzymatic transformations with the efficiency of chemical synthesis to produce enantiomerically pure compounds. A common and powerful chemoenzymatic strategy is the kinetic resolution of a racemic mixture using enzymes, particularly lipases. nih.gov
In the context of this compound, a racemic mixture of the compound or a suitable precursor can be subjected to lipase-catalyzed O-acylation or hydrolysis. Lipases can selectively acylate or deacylate one enantiomer at a much faster rate than the other. For instance, in the presence of an acyl donor (e.g., vinyl acetate), a lipase (B570770) can selectively acylate the hydroxyl group of one enantiomer of a racemic pyrrolidine derivative, leaving the other enantiomer unreacted. whiterose.ac.uk The resulting acylated and unreacted enantiomers can then be separated by conventional methods like chromatography. This approach has been widely applied to the resolution of various chiral alcohols and amines. nih.govwhiterose.ac.uk
| Enzymatic Method | Principle | Example Application | References |
| Lipase-Catalyzed O-Acylation | Selective acylation of one enantiomer of a racemic alcohol. | Resolution of racemic 3-hydroxypyrrolidines. | nih.govwhiterose.ac.uk |
| Lipase-Catalyzed Hydrolysis | Selective hydrolysis of one enantiomer of a racemic ester. | Resolution of acylated Morita-Baylis-Hillman adducts. | nih.gov |
Stereoselective Reduction Methods
The stereoselective reduction of a prochiral ketone or other suitable precursor is a fundamental strategy for establishing specific stereocenters. In the synthesis of this compound, the stereoselective reduction of a corresponding pyrrolidinone derivative can be a key step. nih.gov The choice of reducing agent and reaction conditions is crucial for controlling the diastereoselectivity of the reduction, affording the desired cis or trans relationship between the substituents on the pyrrolidine ring.
Various reducing agents, including metal hydrides and catalytic hydrogenation, have been employed for the stereoselective reduction of cyclic ketones. nih.govnih.gov The facial selectivity of the hydride attack is often influenced by the steric and electronic environment around the carbonyl group, which can be tailored by the appropriate choice of protecting groups on the pyrrolidine nitrogen and other substituents. For instance, the reduction of a 3-keto-pyrrolidine derivative can lead to either the cis or trans diol, depending on the directing effects of the existing stereocenters and substituents.
| Precursor Type | Reduction Strategy | Outcome | References |
| Substituted Pyrrolidin-3-one | Catalytic Hydrogenation | Diastereoselective formation of 3-hydroxypyrrolidines. | nih.gov |
| Steroidal 4-en-3-ones | Catalytic Hydrogenation with additives | Stereoselective formation of 5β-steroids. | nih.gov |
| Keto esters | Asymmetric Transfer Hydrogenation with DKR | Access to densely functionalized γ-butyrolactones. | nih.gov |
Ring-Closing Metathesis (RCM) Approaches in Pyrrolidine Scaffold Construction
Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in organic synthesis for the construction of cyclic compounds, including the pyrrolidine scaffold. organic-chemistry.org This reaction, typically catalyzed by ruthenium-based complexes such as Grubbs catalysts, involves the intramolecular cyclization of a diene to form a cycloalkene and a volatile byproduct, usually ethylene. nih.govorgsyn.org
For the synthesis of the this compound framework, a suitable diallylamine (B93489) derivative can be employed as the RCM precursor. The substituents on the diallylamine backbone can be chosen to correspond to the hydroxymethyl and hydroxyl groups of the target molecule. The RCM reaction proceeds to form a 3-pyrroline (B95000) ring, which can then be further functionalized, for example, by dihydroxylation of the double bond and subsequent reduction, to afford the desired this compound. The functional group tolerance of modern RCM catalysts allows for the presence of various protecting groups on the hydroxyl functionalities during the cyclization step. organic-chemistry.orgnih.gov
| Catalyst | Precursor | Product | Key Features | References |
| Grubbs Catalysts (1st and 2nd Gen) | N-Substituted Diallylamines | N-Substituted 3-Pyrrolines | High functional group tolerance, reliable for 5-membered ring formation. | organic-chemistry.orgnih.govorgsyn.org |
Multi-Component Reaction (MCR) Strategies for Pyrrolidine-Based Iminosugars
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. nih.govfrontiersin.org This approach offers significant advantages over traditional linear syntheses by increasing efficiency, reducing the number of purification steps, and improving atom economy, making them highly valuable for building libraries of structurally diverse compounds for drug discovery. nih.govfrontiersin.org
The application of MCRs to the synthesis of pyrrolidine-based iminosugars, a class to which this compound belongs, provides a direct route to these valuable scaffolds. The Ugi four-component reaction (Ugi-4CR), for example, is highly adaptable for creating pyrrolidone structures through various ring-closure strategies. rloginconsulting.com Similarly, other MCRs like the Passerini reaction can be engineered to produce highly functionalized heterocyclic systems. nih.gov
A notable example is the three-component reaction (3CR) involving aldehydes, amines, and dimethylacetylenedicarboxylate (DMAD) to produce functionalized pyrrolidine-2-ones. frontiersin.org In one sustainable approach, this reaction is catalyzed by a water-soluble supramolecular catalyst (β-cyclodextrin) in a water-ethanol medium at room temperature, yielding the desired products in good to excellent yields. frontiersin.org While not directly producing this compound, these MCR strategies establish a versatile foundation for accessing the core pyrrolidine ring, which can be further elaborated to the target molecule.
Beyond classical MCRs, click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is employed in a multicomponent fashion to construct complex multivalent iminosugars from pyrrolidine building blocks. mdpi.comnih.gov This method involves linking azide-functionalized pyrrolidines to scaffolds containing multiple alkyne groups, although concerns about potential metal contamination have spurred research into metal-free alternatives. mdpi.com
Table 1: Overview of Multi-Component Reaction Strategies for Pyrrolidine Scaffolds
| MCR Strategy | Reactants | Key Features | Relevant Products |
| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | High convergence; creates α-acylamino amide products which can be precursors to pyrrolidones. rloginconsulting.com | Pyrrolidone derivatives |
| Three-Component Reaction (3CR) | Aldehydes, Amines, Dimethylacetylenedicarboxylate (DMAD) | Can be performed under green conditions (water-ethanol, room temp.) using a recyclable catalyst. frontiersin.org | Highly functionalized pyrrolidine-2-ones |
| 1,3-Dipolar Cycloaddition | Azomethine Ylides, Alkenes | A classical and highly effective method for constructing the five-membered pyrrolidine ring with good stereocontrol. nih.gov | Substituted pyrrolidines |
| Click Chemistry (CuAAC) | Azide-functionalized Pyrrolidines, Alkyne Scaffolds | Efficient for linking building blocks to create complex, multivalent structures. mdpi.comnih.gov | Multivalent pyrrolidine iminosugars |
Scalable Synthesis Methodologies and Process Optimization for Manufacturing
The transition from laboratory-scale synthesis to industrial manufacturing requires robust, efficient, and economically viable processes. For a pharmaceutical intermediate like this compound, scalability is paramount. Research has focused on developing methods that provide high yields and purity while minimizing difficult purification steps like chromatography, which are often bottlenecks in large-scale production. google.com
Another patented method designed for scalability introduces chirality via an enzymatic resolution step. google.com This process hydrolyzes a racemic ester intermediate with high enantioselectivity, allowing for the straightforward separation of the desired enantiomer without chromatography. The method is described as highly suitable for scale-up in preparing large amounts of the compound for pharmaceutical use. google.com A similar approach detailed in another patent involves using a hydroxy-protecting group (like benzyl) on the starting material, 4-chloro-3-hydroxybutyronitrile. This strategy prevents side-product formation and enhances the efficiency of subsequent reduction and cyclization steps, leading to a high-purity product without extensive purification. google.com Such processes, which replace chromatographic separations with crystallization or enzymatic resolution, are key to efficient and scalable manufacturing.
Table 2: Comparison of Scalable Synthesis Methods for this compound
| Method | Key Reaction Step | Chirality Introduction | Purification Strategy | Scale-Up Advantage |
| Asymmetric 1,3-Dipolar Cycloaddition | 1,3-dipolar cycloaddition using a chiral auxiliary. researchgate.net | Chiral auxiliary on the dipolarophile. researchgate.net | Crystallization of diastereomers. researchgate.net | Avoids column chromatography, enabling higher throughput. researchgate.net |
| Enzymatic Resolution | Enzyme-catalyzed enantioselective hydrolysis of a racemic ester. google.com | Enzymatic resolution. google.com | Separation of hydrolyzed acid from unreacted ester. google.com | Avoids chromatography at the resolution step; high enantiomeric excess. google.com |
| Protecting Group Strategy | Hydrogenation and in situ cyclization of a protected chlorohydrin. google.com | Use of a chiral starting material. | Simple extraction and potential crystallization of the salt. google.com | Simplified purification and high yield of a high-purity intermediate. google.com |
Implementation of Green Chemistry Principles in Pyrrolidine Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to pyrrolidine synthesis to create more sustainable and environmentally friendly manufacturing routes.
Another key principle is the use of catalysis over stoichiometric reagents. The development of efficient and recyclable catalysts is a major goal. Examples include the use of inexpensive and benign potassium carbonate (K2CO3) in aqueous media or the application of supramolecular catalysts like β-cyclodextrin, which can be recovered and reused. frontiersin.orgresearchgate.net
Energy efficiency is also a critical consideration. Microwave-assisted organic synthesis (MAOS) has been shown to increase the efficiency of pyrrolidine synthesis, often leading to shorter reaction times and higher yields compared to conventional heating methods, thereby supporting the goals of green chemistry. nih.gov By optimizing reaction conditions, choosing environmentally benign solvents and catalysts, and designing processes that minimize waste, the synthesis of pyrrolidines can be made significantly more sustainable. skpharmteco.com
Table 3: Application of Green Chemistry Principles in Pyrrolidine Synthesis
| Green Chemistry Principle | Application in Pyrrolidine Synthesis | Example |
| Safer Solvents & Auxiliaries | Replacing hazardous solvents like DMF and CH2Cl2 with benign alternatives. skpharmteco.com | Use of water, water-ethanol mixtures, or N-octyl pyrrolidone (NOP). frontiersin.orgrsc.orgresearchgate.net |
| Catalysis | Using catalytic amounts of reagents instead of stoichiometric ones; developing recyclable catalysts. | K2CO3 in water; recyclable β-cyclodextrin catalyst. frontiersin.orgresearchgate.net |
| Design for Energy Efficiency | Employing methods that reduce energy consumption. | Use of microwave-assisted organic synthesis (MAOS) to shorten reaction times. nih.gov |
| Waste Prevention | Optimizing processes to reduce byproducts and improve atom economy. | Multi-component reactions (MCRs) that combine several steps into one pot. frontiersin.org |
| Pollution Prevention | Designing processes that minimize the generation of waste material. | Implementing solvent recovery and reuse strategies to lower the Process Mass Intensity (PMI). rsc.org |
4 Hydroxymethyl Pyrrolidin 3 Ol As a Key Chiral Building Block in Advanced Organic Synthesis
General Utility in the Construction of Complex Molecular Architectures
The strategic placement of hydroxyl and hydroxymethyl groups on the pyrrolidine (B122466) ring of 4-(hydroxymethyl)pyrrolidin-3-ol, combined with its stereochemical integrity, makes it a highly sought-after intermediate in organic synthesis. Current time information in Bangalore, IN.researchgate.net Chemists have developed various synthetic routes to access different stereoisomers of this compound, often starting from readily available chiral precursors like sugars or employing asymmetric reactions such as 1,3-dipolar cycloadditions. sdu.dkresearchgate.net The ability to selectively protect and functionalize the two hydroxyl groups and the ring nitrogen allows for the stepwise and controlled introduction of molecular complexity.
Applications in the Synthesis of Enzyme Inhibitors
The structural resemblance of this compound to the sugar moieties of nucleosides has made it a prime candidate for the design and synthesis of various enzyme inhibitors. By mimicking the transition state or the natural substrate of an enzyme, molecules incorporating this pyrrolidine scaffold can achieve high potency and selectivity.
Purine (B94841) Nucleoside Phosphorylase (PNP) Inhibitors
Purine nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway, and its inhibition is a therapeutic strategy for T-cell mediated diseases such as leukemia and autoimmune disorders. nih.govnih.govwikipedia.org The (3R,4R) stereoisomer of this compound is a crucial component in the synthesis of potent PNP inhibitors known as immucillins and their analogues. acs.orgmdpi.comnih.gov
One of the most prominent examples is the synthesis of BCX-4208, a highly potent PNP inhibitor that has undergone clinical trials. sdu.dkresearchgate.net The synthesis of BCX-4208 involves a Mannich condensation of a 9-deazahypoxanthine derivative with (3R,4R)-3-hydroxy-4-(hydroxymethyl)pyrrolidine and formaldehyde. researchgate.net The pyrrolidine moiety in these inhibitors mimics the oxocarbenium ion-like transition state of the PNP-catalyzed reaction, leading to tight binding to the enzyme's active site. mdpi.com The design of these inhibitors often involves linking a purine-like base to the pyrrolidine scaffold, creating C-nucleoside analogues that are stable to enzymatic cleavage. researchgate.netacs.org
| Inhibitor Class | Key Synthetic Strategy | Target Enzyme | Reference |
| Immucillins | Coupling of a 9-deazapurine base with a pyrrolidine scaffold | Purine Nucleoside Phosphorylase (PNP) | acs.orgnih.gov |
| BCX-4208 | Mannich condensation of 9-deazahypoxanthine, formaldehyde, and (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol | Purine Nucleoside Phosphorylase (PNP) | sdu.dkresearchgate.net |
| Acyclic Immucillins | Design based on Immucillin template to create more flexible analogues | Purine Nucleoside Phosphorylase (PNP) | nih.gov |
Neuronal Nitric Oxide Synthase (nNOS) Inhibitors
Neuronal nitric oxide synthase (nNOS) is an enzyme responsible for the production of nitric oxide in neurons, and its overactivity has been implicated in various neurodegenerative diseases. nih.govnih.gov Consequently, the development of selective nNOS inhibitors is a significant therapeutic goal. Chiral pyrrolidine derivatives have been explored as scaffolds for potent and selective nNOS inhibitors. nih.govescholarship.org
Research has shown that incorporating a chiral pyrrolidine core into inhibitor design can lead to compounds with high potency and selectivity for nNOS over other isoforms like endothelial NOS (eNOS) and inducible NOS (iNOS). nih.govescholarship.org For instance, a series of gem-difluorinated monocationic inhibitors with a chiral pyrrolidine core have demonstrated potent and highly selective inhibition of nNOS. nih.gov The stereochemistry of the pyrrolidine ring is critical for optimal binding to the enzyme's active site, with different enantiomers exhibiting significantly different inhibitory activities. nih.gov X-ray crystallography studies have provided insights into how these pyrrolidine-based inhibitors interact with the active site, revealing that the pyrrolidine nitrogen can form crucial hydrogen bonds with the heme propionate (B1217596) of the enzyme. escholarship.org
| Inhibitor Scaffold | Key Feature | Target Enzyme | Reference |
| Chiral Pyrrolidine Derivatives | Introduction of chirality for enhanced potency and selectivity | Neuronal Nitric Oxide Synthase (nNOS) | nih.govnih.govescholarship.org |
| gem-Difluorinated Pyrrolidines | Incorporation of fluorine to modulate properties | Neuronal Nitric Oxide Synthase (nNOS) | nih.gov |
| Pyrrolidinomethyl 2-Aminopyridines | Trans-substituted amino pyrrolidinomethyl derivatives | Neuronal Nitric Oxide Synthase (nNOS) | nih.gov |
Glycosidase Inhibitors (Iminosugars/Azasugars)
Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Inhibitors of these enzymes have therapeutic potential in the treatment of diabetes, viral infections, and certain genetic disorders. digitellinc.comnih.gov Polyhydroxylated pyrrolidines, also known as iminosugars or azasugars, are a major class of glycosidase inhibitors due to their structural similarity to monosaccharides. digitellinc.comnih.govresearchgate.net
This compound serves as a valuable starting material for the synthesis of various iminosugar analogues. researchgate.netrsc.org For example, it has been used to synthesize novel 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines, which have shown moderate inhibitory activity against β-galactosidase. rsc.org The synthesis of these compounds often involves stereoselective transformations to introduce additional hydroxyl and amino groups onto the pyrrolidine ring, thereby mimicking the stereochemistry of natural sugars. digitellinc.comrsc.org The resulting iminosugars can exhibit selective inhibition of different glycosidases, with their inhibitory profile depending on the specific stereochemistry and substitution pattern of the pyrrolidine core. researchgate.netnih.govnih.gov
| Iminosugar Type | Synthetic Approach | Target Enzyme(s) | Reference |
| 3-Amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines | Divergent route from trans-4-hydroxy-L-proline | β-galactosidase | rsc.org |
| Polyhydroxylated Pyrrolidines | Utilization of sugar stereochemistry to create iminosugar libraries | α-glucosidase and other glycosidases | digitellinc.comresearchgate.net |
| Fuco-configured 1,4-imino-cyclitols | Amide coupling reactions to create multivalent inhibitors | α-L-fucosidase | nih.gov |
Integration into Nucleoside Analogues
The structural similarity of this compound to the furanose ring of natural nucleosides has led to its extensive use in the synthesis of nucleoside analogues. These modified nucleosides often exhibit interesting biological activities, including antiviral and anticancer properties.
1'-Aza-C-Nucleosides and Pseudonucleosides
In traditional nucleosides, a nucleobase is attached to the anomeric carbon (C1') of a sugar moiety through an N-glycosidic bond. In 1'-aza-C-nucleosides, the C1' carbon is replaced by a nitrogen atom, and the nucleobase is attached via a carbon-carbon bond. This compound provides an ideal scaffold for the synthesis of such analogues.
The (3R,4R)-enantiomer of this compound has been successfully used to synthesize pyrimidine (B1678525) 1'-aza-C-nucleosides. researchgate.net This is typically achieved by fusing the pyrrolidine with a brominated nucleobase, such as 5-bromouracil (B15302) or 5-bromocytosine. researchgate.net Furthermore, Mannich reactions involving the azasugar, formaldehyde, and a nucleobase like uracil (B121893) have been employed to create homologues of 1'-aza-Ψ-uridine. researchgate.net These synthetic strategies allow for the creation of a diverse range of pseudonucleosides where the pyrrolidine ring serves as a conformationally constrained sugar mimic. mdpi.comresearchgate.net The resulting nucleoside analogues can possess unique biological properties due to their altered chemical structure and stability. nih.govnih.gov
| Nucleoside Analogue Type | Synthetic Method | Starting Material | Reference |
| Pyrimidine 1'-Aza-C-Nucleosides | Fusion with brominated nucleobases | (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol | researchgate.net |
| 1'-Aza-Ψ-uridine Homologue | Mannich reaction with uracil and formaldehyde | (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol | researchgate.net |
| 6-Regioisomeric Homologue | N-Alkylation with 6-chloromethyluracil | (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol | researchgate.net |
| Pyrrolidinone Nucleosides | Coupling with adenine (B156593) or guanine | L- and D-glutamic acids, trans-4-hydroxy-L-proline | nih.gov |
Intercalating Nucleic Acids (INAs) Incorporating Pyrrolidine Derivatives
Intercalating Nucleic Acids (INAs) are modified oligonucleotides designed to have enhanced binding affinity and specificity for target DNA or RNA sequences. This is often achieved by incorporating a planar polyaromatic molecule, an intercalator, into the oligonucleotide strand. The chiral scaffold of this compound serves as a key component in the synthesis of novel intercalating units for INAs.
A notable example involves the synthesis of N-(pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol. psu.edunih.gov This molecule is created by chemically linking a pyrene (B120774) moiety—a well-known intercalating agent—to the nitrogen atom of the (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol core. psu.edunih.gov The synthesis can be achieved through methods such as alkylation with 1-(chloromethyl)pyrene or by reductive amination using pyrene-1-carbaldehyde. nih.gov
Once synthesized, this pyrene-functionalized pyrrolidine unit, acting as an "azasugar" pseudo-nucleoside, is incorporated into oligodeoxynucleotides (ODNs). Research conducted by the Nucleic Acid Center at the University of Southern Denmark investigated the impact of this modification on nucleic acid duplex stability. nih.gov
Key Research Findings:
Duplex Stability: When the N-(pyren-1-ylmethyl)azasugar unit was inserted as a bulge within an oligonucleotide strand to form an INA, it resulted in a slight destabilization of the INA-DNA duplex. In contrast, the corresponding INA-RNA duplex was strongly destabilized. psu.edunih.gov
DNA vs. RNA Discrimination: This differential stability led to a significant thermal stability difference (ΔTₘ) of 9°C per modification between the INA-DNA and INA-RNA duplexes, indicating a strong preference for binding to DNA over RNA. psu.edunih.gov
Three-Way Junction Stabilization: The study also found that the stability of a DNA three-way junction (TWJ) was enhanced when the pyrrolidine-based intercalator was inserted as a bulge in the junction region. nih.gov
These findings underscore the utility of this compound derivatives in creating sophisticated molecular tools for DNA diagnostics and for the design of probes that can effectively discriminate between DNA and RNA targets. psu.edu
Table 1: Impact of N-(pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol Incorporation on Nucleic Acid Duplex Stability
| INA Complex | Effect on Stability | Observed Thermal Difference (ΔTₘ) per Modification |
|---|---|---|
| INA-DNA Duplex | Slight Destabilization | N/A |
| INA-RNA Duplex | Strong Destabilization | 9°C lower than INA-DNA duplex |
| DNA Three-Way Junction | Improved Stabilization | N/A |
Contributions to Other Bioactive Compound Synthesis (e.g., Antibacterial Agents)
The chiral framework of this compound and its derivatives is a recurring structural motif in the development of potent antibacterial agents, particularly within the quinolone class of antibiotics. The substituent at the C-7 position of the quinolone core is a critical determinant of the drug's spectrum of activity and potency. Pyrrolidinyl groups, especially those with specific stereochemistry and functionalization, have been shown to enhance activity against Gram-positive bacteria. nih.govnih.gov
(3R,4R)-3-hydroxy-4-hydroxymethylpyrrolidine is recognized as a key intermediate in the synthesis of potent enzyme inhibitors and other pharmaceutical compounds. google.com Its derivatives, such as 3-aminomethyl-4-hydroxy pyrrolidines, are specifically prepared for use as side chains in novel quinolone antibiotics to achieve an excellent and broad antibacterial spectrum. google.com
One prominent example is the synthesis of 7-(trans-3-Amino-4-methyl-1-pyrrolidinyl)-1-cyclopropyl-1,4-dihydro-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid. nih.gov Research has demonstrated that this compound exhibits exceptionally high antibacterial activity against a wide range of both Gram-positive and Gram-negative bacteria, including the opportunistic pathogen Pseudomonas aeruginosa. nih.gov The specific trans configuration of the amino and methyl groups on the pyrrolidine ring, derived from a chiral precursor, is crucial for this potent activity.
Table 2: Examples of Bioactive Compounds Synthesized from Pyrrolidine Derivatives
| Compound Name | Core Structure Contribution | Reported Biological Activity | Reference |
|---|---|---|---|
| N-(pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol | (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol | Intercalating agent for INAs; enhances DNA/RNA discrimination | nih.gov |
| 7-(trans-3-Amino-4-methyl-1-pyrrolidinyl)-1-cyclopropyl-1,4-dihydro-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid | trans-3-Amino-4-methyl-pyrrolidine derivative | Potent antibacterial activity against Gram-positive and Gram-negative bacteria | nih.gov |
Derivatization and Functionalization Strategies of 4 Hydroxymethyl Pyrrolidin 3 Ol
Regioselective and Stereoselective Functionalization Approaches
The presence of two hydroxyl groups and a secondary amine in 4-(hydroxymethyl)pyrrolidin-3-ol necessitates precise control over reactivity to achieve desired modifications. Regioselective and stereoselective functionalization are paramount in selectively targeting one functional group over others. For instance, the inherent differences in the reactivity of the primary and secondary hydroxyl groups can be exploited. The primary hydroxyl group is generally more sterically accessible and nucleophilic, allowing for selective reactions under carefully controlled conditions.
Stereoselective synthesis methods are crucial for producing enantiomerically pure pyrrolidine (B122466) derivatives. Asymmetric 1,3-dipolar cycloaddition reactions are a powerful tool for establishing the desired stereochemistry at the C3 and C4 positions of the pyrrolidine ring. researchgate.net By employing chiral azomethine ylides, it is possible to synthesize trans-3,4-disubstituted pyrrolidines with high diastereomeric ratios. researchgate.net These methods provide access to specific enantiomers of this compound, which can serve as chiral building blocks for more complex molecules. researchgate.net Furthermore, base-mediated regio- and stereoselective annulation reactions, such as the [4+2] cycloaddition of curcumins with nitrochromenes, demonstrate the potential for creating complex, functionalized heterocyclic systems with excellent control over stereochemistry. rsc.org
The table below summarizes key aspects of regioselective and stereoselective functionalization strategies.
| Strategy | Description | Key Advantages | Example Reaction |
| Asymmetric 1,3-Dipolar Cycloaddition | Utilizes chiral azomethine ylides to create stereochemically defined pyrrolidine rings. | High diastereoselectivity, access to enantiomerically pure products. | Reaction of a chiral azomethine ylide with an alkene to form a trans-3,4-disubstituted pyrrolidine. researchgate.net |
| Hydroxy-Assisted Reactions | The hydroxyl group directs the regioselectivity and stereoselectivity of a reaction. | High control over product structure under mild conditions. | Phosphine-catalyzed [3+2] cycloaddition of allenoates with o-hydroxyaryl azomethine ylides. nih.gov |
| Base-Mediated Annulation | Employs a base to facilitate cascade reactions, leading to complex fused ring systems. | Formation of multiple bonds and stereocenters in a single step, excellent yields. rsc.org | [4+2] annulation of curcumins and nitrochromenes to yield functionalized tetrahydro-benzochromenes. rsc.org |
N-Alkylation Reactions for Scaffold Modification
The secondary amine of the pyrrolidine ring is a prime site for modification through N-alkylation. This reaction introduces substituents at the nitrogen atom, significantly altering the steric and electronic properties of the molecule. N-alkylation can be achieved through various methods, including reductive amination and nucleophilic substitution with alkyl halides. The choice of the alkylating agent allows for the incorporation of a wide range of functional groups, from simple alkyl chains to more complex moieties.
For example, the introduction of a benzyl (B1604629) group via N-benzylation is a common strategy to both protect the amine and introduce a group that can be easily removed later by hydrogenolysis. This approach is often a key step in multi-step syntheses of pyrrolidine-based compounds. The modification of the nitrogen atom can influence the biological activity and physical properties of the resulting derivatives, making N-alkylation a critical tool for scaffold diversification.
The following table outlines common N-alkylation methods and their applications.
| Method | Reagents | Description | Application |
| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) | The amine reacts with a carbonyl compound to form an iminium ion, which is then reduced to the corresponding alkylated amine. | Introduction of a wide variety of alkyl and aryl groups. |
| Nucleophilic Substitution | Alkyl halide (e.g., benzyl bromide, methyl iodide) | The amine acts as a nucleophile, displacing a halide from an alkyl halide to form a new C-N bond. | Common for introducing simple alkyl or benzyl groups. |
Introduction of Diverse Chemical Moieties (e.g., Nucleobases)
A significant area of interest is the derivatization of the this compound scaffold with biologically relevant molecules, such as nucleobases. These modifications aim to create nucleoside analogues with potential therapeutic applications. The synthesis of these complex molecules often involves a multi-step approach where the nucleobase is attached to the pyrrolidine ring, typically through a linker.
One synthetic strategy involves a one-pot procedure for the cleavage of a protecting group on the nitrogen (such as an N-phenylethyl group) and the simultaneous introduction of a nucleobase-bearing amidic chain using a reagent like bromoacetyl bromide. researchgate.net This approach streamlines the synthesis of these novel nucleoside analogues. The attachment of nucleobases to the pyrrolidine scaffold can lead to compounds that mimic natural nucleosides and can interact with biological targets such as enzymes and nucleic acids.
The table below details strategies for introducing diverse chemical moieties.
| Moiety | Attachment Strategy | Key Reagents | Significance |
| Nucleobases | Coupling via an amidic linker. | Bromoacetyl bromide | Creates nucleoside analogues with potential antiviral or anticancer activity. researchgate.net |
| Aryl Groups | Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). | Palladium catalyst, aryl halide/boronic acid. | Modifies electronic properties and can enhance biological interactions. |
| Peptides | Solid-phase or solution-phase peptide coupling. | Coupling reagents (e.g., HATU, HOBt). | Generates peptidomimetics with potential therapeutic value. |
Strategic Use of Protecting Group Chemistry in Synthetic Sequences
Given the multiple reactive sites on this compound, the strategic use of protecting groups is essential for achieving selective transformations. jocpr.comnumberanalytics.com Protecting groups temporarily mask a functional group to prevent it from reacting while another part of the molecule is being modified. jocpr.com The choice of protecting groups is critical and depends on their stability to various reaction conditions and the ease of their selective removal. numberanalytics.com
For the hydroxyl groups, common protecting groups include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS) and benzyl ethers. Silyl ethers are typically stable under a variety of conditions but can be selectively removed with fluoride (B91410) reagents. Benzyl ethers are robust and are often removed by hydrogenolysis. The secondary amine is frequently protected with a carbamate, such as a benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) group. These groups are stable to many reaction conditions but can be removed under specific conditions—hydrogenolysis for Cbz and acidic conditions for Boc.
The concept of orthogonal protection is particularly valuable in the synthesis of complex derivatives of this compound. numberanalytics.com This strategy involves using multiple protecting groups that can be removed independently of one another, allowing for sequential and site-specific modifications of the molecule. numberanalytics.com For example, a molecule could be protected with a TBDMS group on the primary alcohol, a benzyl group on the secondary alcohol, and a Boc group on the amine. Each of these groups can be removed without affecting the others, enabling a high degree of synthetic control.
The following table provides an overview of common protecting groups used in the synthesis of this compound derivatives.
| Functional Group | Protecting Group | Abbreviation | Protection Reagent | Deprotection Condition |
| Primary/Secondary Alcohol | tert-Butyldimethylsilyl ether | TBDMS | TBDMS-Cl, imidazole | Fluoride source (e.g., TBAF) |
| Primary/Secondary Alcohol | Benzyl ether | Bn | Benzyl bromide, NaH | Hydrogenolysis (H₂, Pd/C) |
| Secondary Amine | tert-Butoxycarbonyl | Boc | Boc₂O | Strong acid (e.g., TFA) |
| Secondary Amine | Benzyloxycarbonyl | Cbz | Cbz-Cl | Hydrogenolysis (H₂, Pd/C) |
Oxidative Transformations and Scaffold Derivatization
Oxidative transformations of the hydroxyl groups on the this compound scaffold open up another avenue for derivatization. The primary and secondary alcohols can be selectively oxidized to the corresponding aldehyde and ketone, respectively. These new carbonyl functionalities can then serve as handles for a variety of subsequent reactions, such as Wittig reactions, reductive aminations, and additions of organometallic reagents.
For example, the selective oxidation of the primary alcohol to an aldehyde allows for chain extension or the introduction of new functional groups through olefination reactions. The oxidation of the secondary alcohol to a ketone provides a site for the introduction of substituents via nucleophilic addition, which can also be used to alter the stereochemistry at the C3 position. The choice of oxidant is crucial for achieving the desired selectivity. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are often employed to avoid over-oxidation or side reactions. These oxidative derivatizations significantly expand the range of accessible structures from the this compound core.
The table below summarizes key oxidative transformations.
| Transformation | Oxidizing Agent | Product | Further Reactions |
| Primary Alcohol Oxidation | PCC, Dess-Martin periodinane | Aldehyde | Wittig reaction, Grignard addition, reductive amination. |
| Secondary Alcohol Oxidation | Swern oxidation, Dess-Martin periodinane | Ketone | Nucleophilic addition, Wittig reaction, Baeyer-Villiger oxidation. |
Stereochemical Considerations and Their Influence on Molecular Design
Importance of Chiral Centers within the Pyrrolidine (B122466) Ring System
The biological activity of many pharmaceuticals is intrinsically linked to their stereochemistry. In the case of 4-(hydroxymethyl)pyrrolidin-3-ol, the presence of two stereocenters at positions 3 and 4 of the pyrrolidine ring gives rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). Each of these isomers possesses a unique spatial arrangement of its hydroxyl and hydroxymethyl substituents, which is critical for its biological activity and synthetic applications.
The specific configuration of these chiral centers is crucial for the molecule's ability to interact with biological targets such as enzymes and receptors. ontosight.ai These biological macromolecules are themselves chiral and will often exhibit a high degree of stereoselectivity towards their binding partners. The precise orientation of the hydroxyl and hydroxymethyl groups in this compound determines its ability to form key hydrogen bonds and other non-covalent interactions within the binding site of a protein. This molecular recognition is fundamental to the efficacy of drugs derived from this scaffold. For instance, the specific (2R,3R,4R) configuration in a related pyrrolidine derivative is noted to impart unique biological recognition capabilities. ontosight.ai
Influence of Stereoisomerism on Molecular Recognition and Binding Modes in Chemical Biology
The distinct three-dimensional shapes of the stereoisomers of this compound directly translate to differences in their biological activity. Even subtle changes in the spatial orientation of the functional groups can lead to significant variations in binding affinity and efficacy. Research has shown that enantiomers of a chiral drug can have widely different pharmacological effects, with one enantiomer being therapeutically active while the other may be inactive or even elicit undesirable side effects.
A compelling example of this stereochemical influence is seen in the inhibition of purine (B94841) nucleoside phosphorylases (PNPases), enzymes involved in purine metabolism. Studies on derivatives of this compound have revealed a significant disparity in the binding affinities of its stereoisomers. The L-enantiomers, such as the (3S,4S) isomer, were found to bind to PNPases approximately 5 to 600 times less effectively than the corresponding D-compounds, like the (3R,4R) isomer. researchgate.net Despite this reduced affinity, these L-enantiomers remain potent inhibitors with nanomolar dissociation constants, highlighting that even the less active stereoisomer can still exhibit significant biological effects. researchgate.net This underscores the critical importance of stereochemistry in molecular recognition and the need for stereochemically pure compounds in drug development. The (3R,4R) stereoisomer, for instance, is a known precursor to glycosidase inhibitors, further emphasizing the role of its specific stereochemistry in achieving targeted biological activity. researchgate.net
Methodologies for Stereochemical Control in Synthetic Pathways
Given the profound impact of stereochemistry on biological function, the development of synthetic methods that allow for precise control over the stereochemical outcome is a cornerstone of modern medicinal chemistry. A variety of strategies have been successfully employed to synthesize specific stereoisomers of this compound.
One of the most effective methods for achieving stereocontrol is through asymmetric 1,3-dipolar cycloaddition reactions . This approach involves the reaction of a chiral azomethine ylide with an alkene. The stereochemistry of the resulting pyrrolidine ring is directed by the chirality of the starting materials, often employing chiral auxiliaries to achieve high diastereoselectivity. researchgate.net This method has been successfully used to synthesize the (3R,4R) enantiomer of this compound. researchgate.net
Another powerful strategy involves the use of the "chiral pool," which utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of this compound, precursors such as (S)-diethylmalate and D-isoascorbic acid have been employed. researchgate.net For example, a concise stereoselective synthesis of (3S,4R)-4-(hydroxymethyl)pyrrolidin-3-ol has been developed starting from (S)-diethylmalate. researchgate.net
Enzyme-catalyzed reactions also offer a high degree of stereoselectivity. Enzymes can be used to selectively transform one enantiomer in a racemic mixture, a process known as kinetic resolution, or to catalyze stereoselective reactions, leading to the desired stereoisomer with high purity.
Below is an interactive data table summarizing some of the synthetic approaches to control the stereochemistry of this compound and its derivatives.
| Stereoisomer | Synthetic Method | Key Features |
| (3R,4R) | Asymmetric 1,3-dipolar cycloaddition | Utilizes chiral azomethine ylides and alkenoylcamphorsultams to achieve high diastereoselectivity. |
| (3S,4R) | Chiral pool synthesis | Starts from readily available (S)-diethylmalate. |
| (3R,4R) | Diastereoselective reduction | Involves the reduction of a ketone intermediate derived from a pyrrolidine precursor using a chiral auxiliary or catalyst. |
| Enantiomerically Pure Isomers | Enzyme-based routes | Employs enzymes for kinetic resolution or stereoselective synthesis. |
Advanced Characterization and Analytical Methodologies in Research
Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance Spectroscopy, Infrared Spectroscopy, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise structure of 4-(hydroxymethyl)pyrrolidin-3-ol in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively. Although specific spectral data can vary slightly depending on the solvent and stereoisomer, representative data for related pyrrolidine (B122466) structures are available. For instance, the ¹H NMR spectrum of a similar compound, (3S,4S)-Pyrrolidine-3,4-diol hydrochloride, shows characteristic signals for the protons on the pyrrolidine ring and hydroxyl groups chemicalbook.com. The signals for the methylene groups (CH₂) in the ring and the hydroxymethyl substituent typically appear as complex multiplets, while the methine protons (CH) attached to the hydroxyl groups resonate at distinct chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is characterized by specific absorption bands that confirm its key structural features. A broad absorption band is typically observed in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibrations from the two hydroxyl groups youtube.com. The presence of the secondary amine (N-H) in the pyrrolidine ring also contributes to this region. C-H stretching vibrations from the alkyl backbone are observed around 2850-3000 cm⁻¹ youtube.com. The C-O stretching vibrations of the primary and secondary alcohols typically appear in the fingerprint region, between 1000-1200 cm⁻¹.
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| O-H Stretch (Alcohol) | 3200-3600 (broad) |
| N-H Stretch (Amine) | 3300-3500 (can overlap with O-H) |
| C-H Stretch (Alkane) | 2850-3000 |
| C-O Stretch (Alcohol) | 1000-1200 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps to confirm the molecular weight and deduce structural details. In electrospray ionization (ESI) mode, this compound is expected to show a prominent protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can further elucidate the structure. Common fragmentation pathways for similar polyhydroxylated amine compounds involve the loss of small neutral molecules like water (H₂O) from the protonated molecule miamioh.edunih.govchromatographyonline.com. Cleavage of the pyrrolidine ring, particularly alpha-cleavage adjacent to the nitrogen atom, is also a characteristic fragmentation pattern for aliphatic amines miamioh.edu.
| Ion | Description | Potential Fragmentation Pathway |
| [M+H]⁺ | Protonated molecular ion | N/A |
| [M+H-H₂O]⁺ | Loss of a water molecule | Dehydration from one of the hydroxyl groups |
| [M+H-2H₂O]⁺ | Loss of two water molecules | Sequential dehydration |
| Ring Fragments | Various smaller ions | Alpha-cleavage or other ring-opening mechanisms |
Chromatographic Methods for Compound Purification and Purity Assessment (e.g., High-Performance Liquid Chromatography for Enantiomeric Excess Determination)
Chromatographic techniques are essential for the purification of this compound and for the critical assessment of its chemical and enantiomeric purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for both purification and analysis. For assessing the enantiomeric purity of chiral compounds like this compound, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation nih.gov. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly used for the enantioseparation of a wide range of pharmaceutical compounds nih.govhplc.eu.
The determination of enantiomeric excess (ee) is crucial, as the biological activity of the different stereoisomers can vary significantly. By developing a suitable chiral HPLC method, researchers can quantify the proportion of each enantiomer in a mixture nih.govmdpi.com. The selection of the mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol), and the column temperature are optimized to achieve baseline separation of the enantiomeric peaks mdpi.com. The ee is then calculated from the integrated peak areas of the two enantiomers.
Alternatively, the enantiomeric composition can be determined by NMR spectroscopy using a chiral derivatizing agent, such as Mosher's acid, which converts the enantiomers into diastereomers that can be distinguished by NMR nih.govresearchgate.net.
Purification of the synthesized compound often involves techniques like flash chromatography or recrystallization to remove impurities and separate diastereomers that may have formed during the synthesis acs.orgorgsyn.org.
Crystallographic Analysis for Absolute Configuration Determination
While spectroscopic and chromatographic methods provide substantial structural information, single-crystal X-ray crystallography is the definitive technique for determining the absolute three-dimensional structure and stereochemistry of a chiral molecule.
By obtaining a suitable single crystal of this compound or a derivative, its electron density map can be generated through X-ray diffraction. This map allows for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms in the crystal lattice. For chiral molecules, anomalous dispersion techniques can be used to unambiguously determine the absolute configuration (e.g., confirming the (3R,4R) or (3S,4S) stereochemistry) researchgate.net. Research has confirmed the absolute configuration of related chiral pyrrolidine derivatives using this powerful analytical method researchgate.net. This confirmation is vital for structure-activity relationship (SAR) studies and for ensuring the stereochemical integrity of molecules used in pharmaceutical development.
Theoretical and Computational Studies
Molecular Modeling and Conformational Analysis of Pyrrolidine (B122466) Rings
The five-membered pyrrolidine ring is not flat but adopts puckered conformations to relieve torsional strain. These conformations are typically described as "envelope" (with one atom out of the plane of the other four) or "twist" (with two atoms, adjacent to each other, displaced on opposite sides of the plane). This dynamic process is known as pseudorotation. For substituted pyrrolidines like 4-(hydroxymethyl)pyrrolidin-3-ol, the nature, size, and relative orientation of the substituents dictate the preferred pucker of the ring.
Computational methods, ranging from ab initio calculations to Density Functional Theory (DFT), are employed to explore the potential energy surface (PES) of the pyrrolidine ring. acs.org These studies can predict the most stable conformations and the energy barriers between them. The puckering of the ring is often described by which atom is out of the plane and in which direction (e.g., C4-exo or C4-endo).
In the case of this compound, the relative stereochemistry of the C3-hydroxyl and C4-hydroxymethyl groups is paramount. The substituents will preferentially occupy pseudoequatorial positions to minimize steric hindrance. This preference, in turn, locks the ring into a favored conformation. For instance, a trans-3,4-disubstituted pyrrolidine will have different puckering preferences compared to its cis counterpart. nih.gov Studies on similar substituted prolines have shown that electronegative substituents at the C4 position can favor specific puckering modes, a principle that applies directly to the hydroxyl and hydroxymethyl groups in this compound. nih.gov The presence of two hydroxyl groups also introduces the possibility of intramolecular hydrogen bonding, which can further stabilize certain conformations. The stability of these hydrogen bonds can be modeled computationally to refine the conformational landscape.
Table 1: Factors Influencing Pyrrolidine Ring Conformation
| Factor | Description | Predicted Effect on this compound |
| Ring Pucker | The pyrrolidine ring exists in non-planar envelope or twist conformations to minimize strain. The two most common are Cγ-exo (DOWN) and Cγ-endo (UP). nih.govresearchgate.net | The molecule will adopt a puckered conformation, with the specific pucker (e.g., C3-endo/C4-exo) determined by substituent orientation. |
| Substituent Orientation | Substituents prefer a pseudoequatorial position to minimize steric strain. | The hydroxyl and hydroxymethyl groups will drive the ring to pucker in a way that maximizes their equatorial character. |
| Stereochemistry (cis vs. trans) | The relative orientation of substituents determines the overall preferred shape. For example, a trans-4-substituent often favors an exo pucker. nih.gov | The specific stereoisomer of this compound will have a distinct, predictable, low-energy conformation. |
| Intramolecular H-Bonding | The C3-hydroxyl and C4-hydroxymethyl groups can form an intramolecular hydrogen bond. | This interaction can lock the pseudorotational circuit, significantly stabilizing a specific conformer over others. |
| Solvation Effects | The surrounding solvent can influence electronic structure and conformational preferences. biorxiv.org | Explicit or implicit solvent models in calculations can refine the relative energies of conformers, providing a more accurate picture in a biological context. |
Computational Chemistry for Reaction Mechanism Elucidation (e.g., Density Functional Theory Studies for Regioselectivity)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for elucidating reaction mechanisms. uchicago.edu It allows researchers to map the entire energy profile of a chemical reaction, including reactants, products, intermediates, and, crucially, transition states. By calculating the energy barriers (activation energies) for different possible pathways, DFT can explain and predict reaction outcomes, such as stereoselectivity and regioselectivity. acs.orgacs.org
For a molecule like this compound, which possesses two different hydroxyl groups (a secondary one at C3 and a primary one at C4's hydroxymethyl group), regioselectivity is a key challenge in its synthetic manipulation. For example, in a protection or derivatization reaction targeting a hydroxyl group, which one will react preferentially?
DFT calculations can address this directly. A computational study would model the reaction of a reagent (e.g., a silylating agent or an acylating agent) with each hydroxyl group. The process involves:
Geometry Optimization: Finding the lowest energy structure for the reactants, potential transition states, and products.
Transition State Search: Locating the saddle point on the potential energy surface that connects reactants to products. This is the point of highest energy along the reaction coordinate.
Frequency Calculation: Confirming that the optimized structures are true minima (all real frequencies) or transition states (one imaginary frequency). acs.org
Energy Calculation: Determining the relative Gibbs free energies of the transition states. The pathway with the lower activation energy barrier is the kinetically favored one.
Studies on similar systems have shown that DFT can successfully predict which site of a poly-functional molecule will react. For instance, in a reaction involving the contraction of pyrrolidines to form cyclobutanes, DFT calculations revealed the rate-determining step and rationalized the stereoretentive outcome by comparing the energy barriers for product formation versus side-reactions. acs.org Similarly, in the functionalization of azabicyclobutanes, DFT calculations correctly predicted the regioselectivity of radical addition to the nitrogen atom over the carbon atom by showing a lower activation barrier (ΔΔG‡ = 4.1 kcal/mol). acs.org
Table 2: Representative DFT-Calculated Activation Energies for Competing Reaction Pathways Note: This table presents generalized data from analogous systems to illustrate the application of DFT. Specific values for this compound would require dedicated calculations.
| Reaction System | Pathway A | Pathway B | ΔG‡ (A) (kcal/mol) | ΔG‡ (B) (kcal/mol) | Predicted Outcome |
| Pyrrolidine Contraction acs.org | Desired Cyclization | β-Fragmentation | Barrierless | 5.5 | Cyclization is favored over fragmentation. |
| Amidine Insertion acs.org | Attack on Face 1 | Attack on Face 2 | 14.0 | ~14.0 | No significant facial selectivity. |
| N-Pentafluorosulfanylation acs.org | Radical attack at N | Radical attack at C | Favored | Higher by 4.1 | Regioselective attack at the nitrogen atom. |
In Silico Approaches for Ligand Design and Optimization
The structural and stereochemical complexity of this compound makes it an attractive scaffold for the design of new biologically active molecules. In silico methods, which encompass a range of computer-aided drug design (CADD) techniques, are vital for rationally designing and optimizing ligands based on this core structure. nih.govmdpi.com
The two hydroxyl groups and the secondary amine provide multiple points for diversification, allowing the creation of a virtual library of derivatives. These derivatives can then be assessed computationally for their potential to bind to a specific biological target, such as an enzyme active site or a G-protein coupled receptor (GPCR). rsc.org
A primary in silico technique is molecular docking . nih.govnih.gov This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves:
Target Preparation: Obtaining a 3D structure of the target protein, often from X-ray crystallography or homology modeling.
Ligand Preparation: Generating a low-energy 3D conformation of the ligand, such as a derivative of this compound.
Docking Simulation: Using a search algorithm to place the ligand in the binding site of the target in numerous possible conformations and orientations.
Scoring: Evaluating each pose using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The lower the score, the more favorable the interaction.
Docking studies can reveal key interactions, such as hydrogen bonds between the ligand's hydroxyl groups and amino acid residues in the target's active site, or hydrophobic interactions involving the pyrrolidine ring. This information is invaluable for structure-activity relationship (SAR) studies, guiding the synthesis of more potent and selective compounds. For example, docking studies of pyrrolidine derivatives into the active sites of COX-1/COX-2 enzymes have been used to rationalize their anti-inflammatory activity. nih.gov Similarly, docking of 3-hydroxypyridine-4-one derivatives into the tyrosinase binding pocket helped confirm a competitive inhibition mechanism and identified key interactions stabilizing the complex. nih.gov
Table 3: Illustrative Docking Scores for Pyrrolidine-Based Ligands Against a Target Note: This table is a representative example based on published data for pyrrolidine derivatives. Scores are highly dependent on the target and software used.
| Compound | Scaffold | Predicted Binding Affinity (kcal/mol) | Key Interactions Observed in Silico |
| Ligand 1 | Pyrrolidine-sulfonamide | -8.5 | H-bond with Tyr124, Asp475 researchgate.net |
| Ligand 2 | Quinoline-pyrrolidine | -9.2 | π-π stacking with Phe439 mdpi.com |
| Ligand 3 | Benzofuroxan-pyrrolidine | Not specified | Antiproliferative activity correlated with structure nih.gov |
| Ligand 4 | 3-hydroxypyridine-4-one | -7.2 (Example Value) | Chelation with metal ions in active site nih.gov |
Future Research Directions and Perspectives
Development of Novel and More Efficient Stereoselective Synthetic Routes
The biological activity of pyrrolidine (B122466) derivatives is often intrinsically linked to their stereochemistry. nih.govnih.govresearchgate.net Therefore, the development of efficient methods to control the three-dimensional arrangement of atoms during the synthesis of 4-(hydroxymethyl)pyrrolidin-3-ol is of paramount importance. Current stereoselective syntheses often rely on multi-step procedures starting from chiral precursors like sugars or amino acids, or employ techniques such as asymmetric 1,3-dipolar cycloadditions. researchgate.netacs.orgresearchgate.net
Future research will likely focus on several key areas to improve upon existing methods:
Catalytic Asymmetric Synthesis: A primary goal is to develop new catalytic systems that can generate the desired stereoisomer of this compound with high efficiency and selectivity, minimizing the need for chiral auxiliaries or resolution steps. chemistryviews.org Research into novel metal catalysts (e.g., based on silver, copper) or organocatalysts for reactions like [3+2] cycloadditions could provide more direct and atom-economical routes. chemistryviews.orgmdpi.com
Process Optimization: For existing reliable routes, such as the 1,3-dipolar cycloaddition, future work will involve optimizing reaction conditions for large-scale synthesis. acs.org This includes reducing reaction times, employing less hazardous reagents, and designing processes that avoid tedious chromatographic purification, for example, by favoring crystallization-induced separation of stereoisomers. acs.org
| Synthetic Method | Key Features | Potential Future Improvements | Reference |
|---|---|---|---|
| Asymmetric 1,3-Dipolar Cycloaddition | Builds the pyrrolidine ring with good control over stereochemistry at positions 3 and 4. | Development of new chiral ligands and catalysts to improve diastereomeric ratios and enantiomeric excess. | researchgate.netacs.org |
| Synthesis from Chiral Pool | Utilizes readily available chiral molecules like (S)-diethylmalate or 4-hydroxy-L-proline as starting materials. | Shortening the number of synthetic steps and improving overall yields from the starting material. | researchgate.netnih.govmdpi.com |
| [3+2] Cycloaddition with Chiral Azadienes | Creates densely substituted pyrrolidines with up to four stereogenic centers in a single step. | Expanding the substrate scope and applying the method to the specific synthesis of this compound. | chemistryviews.org |
| Photo-promoted Pyridine Ring Contraction | A novel skeletal editing strategy using an abundant starting material. | Adapting the reaction to produce the specific substitution pattern of this compound. | nih.gov |
Exploration of New Derivatization Pathways for Diverse Bioactive Compound Synthesis
The true value of this compound lies in its role as a versatile scaffold for creating a multitude of more complex molecules. mdpi.com The two hydroxyl groups are chemical handles that can be selectively modified to explore a wide chemical space and generate compounds with diverse biological functions.
Future research in this area will be directed towards:
Combinatorial Chemistry and Library Synthesis: Developing high-throughput methods to create large libraries of derivatives. This involves reacting the hydroxyl groups to form a range of functionalities, such as ethers, esters, carbamates, and carbonates. These libraries can then be screened against various biological targets to identify new lead compounds for drug discovery.
Bioisosteric Replacement: Systematically replacing the hydroxyl groups with other chemical moieties (e.g., fluorine, amino groups) to fine-tune the molecule's properties, such as metabolic stability, membrane permeability, and binding affinity to its target protein.
Synthesis of Targeted Bioactive Agents: Using this compound as a key intermediate for the rational design and synthesis of compounds aimed at specific diseases. This includes its use in creating novel antiviral agents (e.g., hepatitis C inhibitors like Daclatasvir), anticancer compounds, and neuroprotective agents. mdpi.comontosight.ai For example, it serves as a crucial building block for potent inhibitors of purine (B94841) nucleoside phosphorylase (PNP), an enzyme implicated in autoimmune diseases and T-cell cancers. researchgate.net
| Compound Class | Therapeutic Area | Role of Pyrrolidine Scaffold | Reference |
|---|---|---|---|
| Glycosidase Inhibitors | Diabetes, Viral Infections, Cancer | Mimics the transition state of sugar processing enzymes due to its polyhydroxylated structure. | researchgate.netnih.gov |
| HCV NS5A Inhibitors (e.g., Daclatasvir) | Antiviral (Hepatitis C) | Forms a core part of the molecule essential for binding to the viral protein. | mdpi.com |
| PDE5 Inhibitors (e.g., Avanafil) | Erectile Dysfunction | The pyrrolidine ring is a key component of the pharmacophore. | mdpi.com |
| Purine Nucleoside Phosphorylase (PNP) Inhibitors | Autoimmune Diseases, Gout | The pyrrolidine diol structure is designed to mimic the ribose of the natural substrate. | researchgate.net |
Application of this compound in Emerging Areas of Chemical Biology
Chemical biology utilizes small molecules to probe and manipulate biological systems. The unique structure of this compound, which can be considered an iminosugar or an aza-analog of a sugar, makes it an excellent candidate for applications in this field.
Prospective research directions include:
Development of Chemical Probes: Synthesizing derivatives of this compound that are tagged with fluorescent dyes or affinity labels. These probes can be used to visualize the localization of specific carbohydrate-processing enzymes within cells, track their activity in real-time, and identify new binding partners.
Enzyme Inhibitor Design: Its structural similarity to sugars makes it a prime scaffold for designing highly specific inhibitors for glycosidases and glycosyltransferases. researchgate.net Such inhibitors are invaluable tools for studying the roles of these enzymes in cellular processes like protein folding, cell-cell communication, and pathogen recognition.
Organocatalysis: The pyrrolidine scaffold is a privileged structure in organocatalysis, with proline and its derivatives being widely used to catalyze asymmetric reactions. mdpi.com Future work could explore how the specific stereochemistry and functional groups of this compound and its derivatives can be harnessed to develop novel, highly efficient organocatalysts for challenging chemical transformations. chemistryviews.org
Advances in Green Chemistry and Sustainable Synthesis of Pyrrolidine Scaffolds
Traditional organic synthesis often relies on petroleum-based starting materials, toxic solvents, and harsh reaction conditions. A major future direction for all of chemical synthesis, including that of pyrrolidine scaffolds, is the adoption of green chemistry principles to create more sustainable processes. researchgate.net
Key research goals in this context are:
Use of Renewable Feedstocks: Investigating synthetic routes that begin from renewable resources, such as carbohydrates or biomass-derived platform chemicals, instead of petrochemicals. nih.gov
Benign Solvents and Catalysts: Adapting synthetic procedures to use environmentally friendly solvents, with water being the ideal choice. researchgate.net A successful green synthesis of N-methylpyrrolidine has been demonstrated using water as the solvent and the inexpensive, non-toxic salt potassium carbonate as a catalyst. researchgate.net Applying similar principles to the more complex synthesis of this compound is a significant future challenge.
Energy-Efficient Methodologies: Employing alternative energy sources to drive reactions, such as microwave irradiation (MAOS) or photochemical methods. nih.govnih.gov These techniques can dramatically reduce reaction times, increase yields, and lower energy consumption compared to conventional heating. nih.gov The ultimate aim is to develop a synthetic pathway that is not only efficient and selective but also economically viable and environmentally benign. researchgate.net
Q & A
Basic: What are the key synthetic routes for (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, and how do reaction conditions influence stereoselectivity?
Methodological Answer:
The stereoselective synthesis of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol can be achieved via asymmetric 1,3-dipolar cycloaddition , as demonstrated by Kotian et al. (2005). This method uses a chiral auxiliary to control stereochemistry, with methanol as the solvent and potassium carbonate as a base, achieving high enantiomeric excess (ee) under mild conditions (0°C to room temperature) . For redox-neutral functionalization, α-C-H oxygenation with monoprotected p-quinone generates an N-aryliminium intermediate, enabling cis-2-substituted derivatives. Temperature control (<15°C) and boronic acid nucleophiles are critical for regioselectivity .
Basic: How can spectroscopic techniques (e.g., NMR, IR) be used to characterize 4-(hydroxymethyl)pyrrolidin-3-ol derivatives?
Methodological Answer:
- IR Spectroscopy : The hydroxyl group shows a broad peak at ~3278 cm⁻¹, while NH stretches appear at ~2927 cm⁻¹. The C-O bond vibration is detected at ~1016 cm⁻¹, confirming the hydroxymethyl group .
- NMR : In -NMR (CDOD), the hydroxymethyl protons resonate as a multiplet at δ 3.67–3.81 ppm. The pyrrolidine ring protons appear as a triplet (δ 1.78 ppm). -NMR identifies the chiral center (δ 71.30 ppm) and hydroxymethyl carbon (δ 64.32 ppm) .
Advanced: What strategies address regioselectivity challenges in functionalizing the pyrrolidine ring of this compound?
Methodological Answer:
Regioselective functionalization is achieved via N-aryliminium ion intermediates generated through redox-neutral α-C-H oxygenation. Using monoprotected p-quinone directs nucleophilic attack to the cis-2 position, while steric and electronic effects of boronic acid substituents (e.g., electron-withdrawing groups) enhance selectivity. Solvent polarity (e.g., dichloromethane) and low temperatures (–20°C) stabilize intermediates .
Advanced: How does stereochemistry impact biological activity in enzyme inhibition studies using this compound derivatives?
Methodological Answer:
The (3R,4R) configuration is critical for binding to Mycobacterium tuberculosis anthranilate phosphoribosyltransferase. Docking studies show that the hydroxymethyl group forms hydrogen bonds with active-site residues (e.g., Asp100), while incorrect stereochemistry (e.g., 3S,4S) reduces binding affinity by >50%. Enantiopure synthesis (≥98% ee) is required for reproducible activity .
Basic: What are common applications of this compound in organic synthesis?
Methodological Answer:
This compound serves as:
- A chiral building block for transition-state analogues in enzyme inhibitors (e.g., iminosugar derivatives) .
- A precursor for pharmacologically active molecules , such as neurotensin receptor agonists, via functionalization at the 2-position .
- A substrate for redox-neutral reactions to generate cis-2-substituted pyrrolidines .
Advanced: What methodological considerations are critical when designing transition state analogues using this compound for Mycobacterium tuberculosis enzyme inhibition?
Methodological Answer:
Key steps include:
- Retrosynthetic analysis to identify a common precursor (e.g., (3R,4R)-1-benzyl-4-(hydroxymethyl)pyrrolidin-3-ol) .
- Molecular docking to optimize hydrogen-bonding interactions with the enzyme’s active site.
- Enantiomeric purity validation via chiral HPLC to ensure ≥98% ee, as impurities reduce inhibitory potency .
Basic: How to optimize reaction conditions for scaling up the synthesis of this compound while maintaining enantiomeric purity?
Methodological Answer:
- Use asymmetric 1,3-dipolar cycloaddition with stoichiometric control of the chiral auxiliary.
- Maintain low temperatures (0–5°C) during cycloaddition to minimize racemization.
- Purify via column chromatography (ethyl acetate/hexane, 1:4) to remove diastereomers. Scale-up requires solvent recycling (e.g., methanol) to reduce costs .
Advanced: How to analyze and resolve contradictory data in the pharmacological evaluation of this compound derivatives across different assay systems?
Methodological Answer:
- Assay standardization : Normalize results using a reference inhibitor (e.g., HMBD ion ).
- Metabolic stability testing : Compare liver microsome stability (e.g., human vs. murine) to identify species-specific degradation.
- Structural-activity modeling : Use QSAR models to differentiate steric vs. electronic effects in conflicting datasets .
Basic: What are the recommended purification techniques for this compound derivatives, and how does solvent choice affect crystallization?
Methodological Answer:
- Recrystallization : Use 2-propanol for high-polarity derivatives (e.g., hydrochloride salts) to enhance crystal lattice formation .
- Column chromatography : For non-polar derivatives, ethyl acetate/hexane (1:4) resolves diastereomers. Avoid DMSO in crystallization due to high viscosity .
Advanced: What computational methods support the rational design of this compound-based inhibitors targeting specific protein conformations?
Methodological Answer:
- Molecular dynamics simulations : Predict binding stability of cis-2-substituted derivatives in flexible active sites (e.g., neurotensin receptor) .
- Density Functional Theory (DFT) : Calculate transition-state energies for N-aryliminium intermediates to optimize regioselectivity .
- AI-driven synthesis planning : Tools like Reaxys/Pistachio model retrosynthetic pathways for complex analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
